Pyridoxamine

Descripción

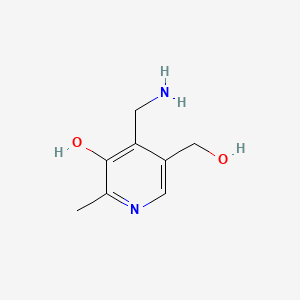

Structure

3D Structure

Propiedades

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZMQXZHNVQTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046929 | |

| Record name | Pyridoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

815 mg/mL | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-87-0 | |

| Record name | Pyridoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Discovery of Pyridoxamine in Biochemical Research

Early Recognition as a Vitamin B6 Vitamer

The journey to understanding pyridoxamine begins with the broader discovery of vitamin B6. In the 1930s, the Hungarian scientist Paul György identified a substance that could cure a specific skin condition in rats called 'rat acrodynia', which he named vitamin B6. cdnsciencepub.com Following this, Samuel Lepkovsky isolated and crystallized the vitamin in 1938. patsnap.com By 1939, the chemical structure of this vitamin was identified as a pyridine (B92270) derivative by two independent groups led by Leslie Harris and Karl Folkers, and Richard Kuhn. patsnap.com György then proposed the term pyridoxine (B80251) for this compound. patsnap.com

The understanding that vitamin B6 was not a single compound but a group of related substances, or "vitamers," came shortly after. acs.org A pivotal development was the creation of a microbiological growth assay by Esmond Snell in 1942. patsnap.com This assay led to the characterization of two other forms of vitamin B6: pyridoxal (B1214274), the aldehyde form, and this compound, the amine form. patsnap.commdpi.com Subsequent research demonstrated that pyridoxine, pyridoxal, and this compound possessed largely equal activity in animals because they can be interconverted by the body into the primary enzymatically active form, pyridoxal 5'-phosphate (PLP). patsnap.com

The term "vitamin B6" is now a collective designation for six interconvertible, water-soluble compounds. wikipedia.orgnih.gov These are pyridoxine (PN), pyridoxal (PL), this compound (PM), and their respective 5'-phosphate esters: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and this compound 5'-phosphate (PMP). nih.gov

Table 1: The Six Vitamers of Vitamin B6

| Non-phosphorylated Forms | Phosphorylated Forms |

|---|---|

| Pyridoxine (PN) | Pyridoxine 5'-phosphate (PNP) |

| Pyridoxal (PL) | Pyridoxal 5'-phosphate (PLP) |

| This compound (PM) | This compound 5'-phosphate (PMP) |

Evolution of Research Focus from General Vitamin B6 to Specific this compound Investigations

Initially, research on vitamin B6 was broad, focusing on its essential role as a coenzyme in over 140 enzymatic reactions, particularly in amino acid metabolism. frontiersin.org The different vitamers were often considered functionally equivalent, as they could all be converted to the active coenzyme, PLP. patsnap.com However, as biochemical understanding deepened, scientists began to investigate the unique properties of each vitamer, leading to a specific research focus on this compound that extended beyond its role as a vitamin precursor. patsnap.comfrontiersin.org

A significant turning point was the discovery that this compound could inhibit the Maillard reaction. nih.gov This complex series of reactions between sugars and amino acids contributes to the formation of Advanced Glycation End-products (AGEs), which are implicated in the aging process and the complications of diabetes. ahajournals.orgtandfonline.com Unlike pyridoxine and pyridoxal, this compound's unique chemical structure, particularly its aminomethyl group, allows it to interfere with this pathological process. wikipedia.orgfrontiersin.org

This discovery shifted the research paradigm. This compound was no longer seen merely as a nutritional supplement but as a potential therapeutic agent with distinct biochemical activities. patsnap.com Research began to concentrate on its ability to act as a potent scavenger of reactive carbonyl species (RCS), which are toxic byproducts of sugar and lipid degradation and are precursors to AGEs. patsnap.comnih.gov Furthermore, studies highlighted its capacity to chelate metal ions like copper and iron, which catalyze the oxidative reactions that drive AGE formation. wikipedia.orgmdpi.com This multifaceted mechanism of action distinguished this compound from the other B6 vitamers and spurred investigations into its specific therapeutic potential. patsnap.comnih.gov

Milestones in this compound Research and its Role in Disease Pathogenesis

The evolution in understanding this compound's unique functions led to significant research milestones, particularly concerning its role in preventing disease complications. nih.gov The primary focus of this advanced research has been on diabetic nephropathy, a major complication of diabetes characterized by kidney damage. patsnap.comkarger.com

Key Research Milestones:

Inhibition of Advanced Glycation End-products (AGEs): A landmark discovery was that this compound can inhibit the formation of AGEs. nih.govmdpi.com AGEs cause damage by cross-linking proteins, which alters their structure and function, contributing to the stiffening of tissues and vascular damage seen in diabetes and aging. ahajournals.org this compound was found to inhibit the post-Amadori steps of the Maillard reaction, effectively blocking the conversion of early glycation products into harmful AGEs. nih.govtandfonline.com

Scavenging of Reactive Carbonyl Species (RCS): Research established this compound as a powerful scavenger of toxic carbonyl compounds like glyoxal (B1671930), methylglyoxal (B44143), and malondialdehyde. nih.govnih.govmdpi.com These reactive species are formed during the degradation of sugars and lipids and are highly damaging to cells. nih.gov By trapping these carbonyls, this compound prevents them from reacting with proteins and forming AGEs and Advanced Lipoxidation End-products (ALEs). wikipedia.orgnp-mrd.org

Antioxidant and Metal Chelation Properties: this compound was shown to possess antioxidant properties, including the ability to scavenge reactive oxygen species (ROS) and inhibit oxidative damage. wikipedia.orgnih.gov The hydroxyl group on its pyridine ring contributes to its ability to scavenge free radicals. wikipedia.org Additionally, its capacity to chelate transition metal ions, such as Cu²⁺ and Fe³⁺, prevents these metals from catalyzing the oxidative reactions that generate ROS and promote AGE formation. wikipedia.orgmdpi.com

Preclinical and Clinical Trials: Based on promising preclinical studies in animal models of diabetes which showed that this compound could ameliorate kidney damage, the compound advanced into human clinical trials. wikipedia.orgresearchgate.net Several phase II trials investigated the efficacy of this compound (as Pyridorin™) in slowing the progression of diabetic nephropathy. patsnap.comkarger.comnih.gov While a pilot study did not show a significant effect on the primary endpoint of change in serum creatinine (B1669602) over 52 weeks in the broad study population, post-hoc analyses suggested potential benefits in specific subgroups, providing critical information for the design of subsequent phase III trials. karger.comresearchgate.net These trials represent a major milestone, marking the journey of this compound from a simple vitamin to a targeted therapeutic agent under investigation for chronic disease. patsnap.comclinicaltrials.gov

Table 2: Investigated Mechanisms of this compound in Disease Pathogenesis

| Mechanism | Description | Primary Target |

|---|---|---|

| AGE Inhibition | Blocks the conversion of Amadori products to AGEs. nih.govtandfonline.com | Post-Amadori glycation pathways |

| RCS Scavenging | Traps and neutralizes reactive carbonyls from sugar and lipid breakdown. patsnap.comnih.gov | Glyoxal, Methylglyoxal, Malondialdehyde |

| Metal Chelation | Binds catalytic metal ions like copper (Cu²⁺) and iron (Fe³⁺). wikipedia.orgmdpi.com | Transition metal ions |

| Antioxidant Activity | Scavenges reactive oxygen species (ROS). wikipedia.orgnih.gov | Free radicals (e.g., hydroxyl radical) |

Biochemical Pathways and Metabolism of Pyridoxamine

Interconversion with Other Vitamin B6 Vitamers (Pyridoxal, Pyridoxine)

The interconversion of vitamin B6 vitamers is a critical process for maintaining cellular homeostasis of the active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP). wikipedia.org This "salvage pathway" allows organisms to utilize various dietary forms of vitamin B6. nih.gov

Pyridoxal kinase (PDXK) is a key enzyme in the vitamin B6 salvage pathway. nih.govnih.gov It catalyzes the phosphorylation of pyridoxamine, pyridoxal, and pyridoxine (B80251) at the 5' position, using ATP as the phosphate (B84403) donor. nih.govnih.govuniprot.org This reaction yields their respective 5'-phosphorylated forms: this compound 5'-phosphate (PMP), pyridoxal 5'-phosphate (PLP), and pyridoxine 5'-phosphate (PNP). nih.govuniprot.org In Escherichia coli, two pyridoxal kinases have been identified, encoded by the pdxK and pdxY genes. medcraveonline.comnih.gov While PdxK can phosphorylate all three vitamers, PdxY appears to function primarily as a PL kinase. nih.gov

Enzymatic Reaction Catalyzed by Pyridoxal Kinase:

| Substrate | Enzyme | Product |

| This compound | Pyridoxal Kinase (PDXK) | This compound 5'-Phosphate (PMP) |

| Pyridoxal | Pyridoxal Kinase (PDXK) | Pyridoxal 5'-Phosphate (PLP) |

| Pyridoxine | Pyridoxal Kinase (PDXK) | Pyridoxine 5'-Phosphate (PNP) |

This table illustrates the phosphorylation of the three vitamin B6 vitamers by pyridoxal kinase.

Reactions Catalyzed by PNPO:

| Substrate | Enzyme | Product |

| This compound 5'-Phosphate (PMP) | Pyridox(am)ine Phosphate Oxidase (PNPO) | Pyridoxal 5'-Phosphate (PLP) + NH₄⁺ |

| Pyridoxine 5'-Phosphate (PNP) | Pyridox(am)ine Phosphate Oxidase (PNPO) | Pyridoxal 5'-Phosphate (PLP) + H₂O₂ |

This table details the oxidative reactions catalyzed by PNPO to produce the active coenzyme PLP.

The de-phosphorylation of B6 vitamers is carried out by phosphatases, which are generally non-specific. portlandpress.com These enzymes remove the phosphate group from PLP, PMP, and PNP, converting them back to pyridoxal, this compound, and pyridoxine, respectively. mhmedical.comvcu.edu This process is important for regulating intracellular levels of PLP and for the transport of vitamin B6 across cell membranes, as the non-phosphorylated forms are typically the ones that are transported. mhmedical.com A specific pyridoxal phosphatase (PLP phosphatase) has been identified in humans, which can also dephosphorylate pyridoxine 5'-phosphate. genecards.orgnih.gov In Salmonella enterica, a periplasmic phosphatase, PhoN, has been shown to dephosphorylate extracellular PLP and PNP, allowing the resulting vitamers to enter the cytoplasm. asm.org

Pyridox(am)ine Phosphate Oxidase (PNPO) Activity in Conversion to Pyridoxal 5'-Phosphate (PLP)

De Novo Biosynthesis Pathways in Prokaryotes, Plants, and Fungi

While animals must obtain vitamin B6 from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo. portlandpress.comoup.com There are two distinct and mutually exclusive pathways for the de novo biosynthesis of vitamin B6. nih.gov

The DXP-dependent pathway, extensively studied in Escherichia coli, utilizes deoxyxylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine (4HPT) as precursors. mdpi.compnas.org The synthesis involves a series of enzymatic steps. PdxA catalyzes the oxidation of 4HPT, and PdxJ condenses this product with DXP to form pyridoxine 5'-phosphate (PNP). mdpi.com The PNP is then oxidized to the active coenzyme PLP by the oxidase PdxH. nih.gov This pathway is predominantly found in the γ-division of proteobacteria. nih.govportlandpress.com

Key Enzymes in the DXP-Dependent Pathway:

| Enzyme | Function |

| PdxA | Oxidizes 4-phosphohydroxy-L-threonine (4HPT) |

| PdxJ | Condenses the product of the PdxA reaction with DXP to form PNP |

| PdxH | Oxidizes PNP to PLP |

This table summarizes the roles of the key enzymes in the DXP-dependent de novo biosynthesis of vitamin B6.

The DXP-independent pathway is more widespread and is found in many bacteria, archaea, fungi, and plants. nih.govmdpi.com This pathway involves two key proteins, PDX1 and PDX2 (also known as PdxS and PdxT, respectively). nih.govresearchgate.net These two proteins form a complex that directly synthesizes PLP from a pentose (B10789219) phosphate (like ribose 5-phosphate or ribulose 5-phosphate) and a triose phosphate (like glyceraldehyde 3-phosphate or dihydroxyacetone phosphate), with glutamine providing the nitrogen atom. portlandpress.compnas.org In plants, this pathway has been shown to be cytosolic. pnas.org The DXP-independent pathway is considered to be phylogenetically older than the DXP-dependent pathway. nih.gov

DXP-Independent Pathway

Salvage Pathway Mechanisms Across Organisms

The salvage pathway is a highly conserved set of reactions found in virtually all organisms, including those that can synthesize vitamin B6 de novo. nih.govnih.gov Its primary role is to interconvert and phosphorylate the various forms of vitamin B6 (pyridoxine, pyridoxal, and this compound) obtained from the diet or from cellular protein turnover, ultimately producing PLP. mdpi.comuniroma1.it This pathway is particularly critical for animals, which cannot synthesize vitamin B6 and are entirely dependent on dietary sources. oup.comnih.gov

Conversion of Non-phosphorylated B6 Vitamers to PLP

The conversion of non-phosphorylated B6 vitamers, including this compound, into the active coenzyme PLP is a multi-step process within the salvage pathway. nih.govuniroma1.it

Phosphorylation: The initial step involves the phosphorylation of this compound (PM) to this compound 5'-phosphate (PMP). This reaction is catalyzed by the enzyme pyridoxal kinase (PLK) , which can also phosphorylate pyridoxal (PL) and pyridoxine (PN). hmdb.camedcraveonline.com

Oxidation: The subsequent and final step in the formation of PLP from PMP is an oxidation reaction. The flavin mononucleotide (FMN)-dependent enzyme pyridoxine 5'-phosphate oxidase (PNPOx) catalyzes the conversion of PMP to PLP. uniroma1.itnih.gov This enzyme is also responsible for oxidizing pyridoxine 5'-phosphate (PNP) to PLP. nih.govwikipedia.org

The key enzymes involved in this conversion are summarized in the table below.

| Enzyme | Abbreviation | Function |

| Pyridoxal Kinase | PLK | Phosphorylates this compound (PM), pyridoxal (PL), and pyridoxine (PN). medcraveonline.commedcraveonline.com |

| Pyridoxine 5'-Phosphate Oxidase | PNPOx | Oxidizes this compound 5'-phosphate (PMP) and pyridoxine 5'-phosphate (PNP) to pyridoxal 5'-phosphate (PLP). uniroma1.itnih.gov |

Role in Cellular Homeostasis of PLP

The salvage pathway plays a critical role in maintaining the cellular balance of PLP. nih.govnih.gov PLP is a highly reactive aldehyde that can be toxic at high concentrations. mdpi.comfrontiersin.org Therefore, cells have developed intricate mechanisms to regulate its intracellular levels.

The salvage pathway enzymes, PLK and PNPOx, are themselves subject to regulation, in part through feedback inhibition by PLP. mdpi.comnih.gov This helps to ensure that the production of PLP is matched to the cell's metabolic needs. Furthermore, the existence of phosphatases that can dephosphorylate PLP back to pyridoxal allows for another layer of control over the PLP pool. nih.govmdpi.com This tight regulation is essential to provide sufficient PLP for the multitude of PLP-dependent enzymes while preventing its accumulation to toxic levels. medcraveonline.commedcraveonline.com In some cases, it is proposed that the newly synthesized PLP is channeled directly from PNPOx to the target apo-enzymes, preventing its release into the cytosol and potential degradation or off-target reactions. nih.gov

This compound Metabolites and their Physiological Significance

The primary and most significant metabolite of this compound is This compound 5'-phosphate (PMP) . PMP itself can act as a coenzyme for some enzymes, particularly transaminases. medcraveonline.comnih.gov In these reactions, PMP accepts an amino group from an amino acid, becoming pyridoxal 5'-phosphate (PLP) while the amino acid is converted to a keto acid. nih.gov

Ultimately, the physiological significance of this compound and its immediate metabolite, PMP, lies in their role as precursors to pyridoxal 5'-phosphate (PLP) . nih.govdrugbank.com PLP is one of the most versatile coenzymes in cellular metabolism, participating in over 140 different enzymatic reactions. nih.govfrontiersin.org These reactions are fundamental to a wide range of physiological processes, including:

Amino acid metabolism: PLP is crucial for the synthesis, catabolism, and interconversion of amino acids. nih.govdrugbank.com

Neurotransmitter synthesis: The production of key neurotransmitters such as serotonin, dopamine (B1211576), and GABA is dependent on PLP-requiring enzymes. drugbank.comconsensus.app

Heme synthesis: PLP is a coenzyme for the first step in heme biosynthesis, which is essential for the formation of hemoglobin. drugbank.compatsnap.com

Glycogen (B147801) metabolism: PLP is involved in the breakdown of glycogen to release glucose for energy. drugbank.compatsnap.com

Beyond its role as a PLP precursor, this compound itself has been shown to possess antioxidant properties, capable of quenching reactive oxygen species. consensus.appnih.gov It has also been investigated for its ability to inhibit the formation of advanced glycation endproducts (AGEs), which are implicated in the complications of diabetes. hmdb.ca

Molecular Mechanisms of Action of Pyridoxamine

Inhibition of Advanced Glycation End Product (AGE) Formation

Advanced glycation end products (AGEs) are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. dntb.gov.ua The accumulation of AGEs is implicated in the pathogenesis of numerous chronic diseases. dntb.gov.uanih.gov Pyridoxamine is a potent inhibitor of AGE formation, acting at multiple stages of the Maillard reaction cascade. nih.govwikipedia.org

Post-Amadori Inhibition Mechanisms

The initial, reversible step in glycation is the formation of a Schiff base, which then rearranges to form a more stable, but still reversible, Amadori product, such as fructosyllysine. plos.orgnih.gov The subsequent, irreversible reactions are collectively known as the post-Amadori pathway, which leads to the formation of AGEs. This compound is particularly effective at inhibiting these post-Amadori steps. diabetesjournals.org

One of the key mechanisms in post-Amadori inhibition is the prevention of the oxidative degradation of the Amadori intermediate. plos.orgnih.gov this compound does not appear to react directly with the Amadori product itself. nih.gov Instead, its inhibitory action at this stage is largely attributed to its ability to interfere with the catalytic activity of redox metal ions that are crucial for the glycoxidative reactions that convert the Amadori intermediate to AGEs like Nε-(carboxymethyl)lysine (CML). nih.gov

Table 1: Post-Amadori Inhibition Mechanisms of this compound

| Mechanism | Description | Key Findings |

|---|---|---|

| Inhibition of Amadori Intermediate Degradation | Prevents the conversion of the fructosyllysine (Amadori) intermediate to AGEs. nih.gov | 13C NMR studies show that this compound prevents the degradation of the Amadori product formed from [2-13C]-enriched glucose. nih.gov |

| No Direct Reaction with Amadori Product | This compound does not form covalent adducts with the Amadori intermediate. nih.gov | 13C NMR studies demonstrated no direct reaction between this compound and the Amadori product. nih.gov |

| Interference with Redox Metal Catalysis | Blocks the catalytic action of metal ions required for the oxidative conversion of Amadori products to AGEs. nih.gov | The primary mechanism for post-Amadori inhibition is attributed to metal chelation rather than direct interaction with the Amadori product. wikipedia.org |

Reaction with Dicarbonyl Intermediates and Reactive Carbonyl Species (RCS)

A significant pathway in AGE formation involves the degradation of both sugars and Amadori products into highly reactive dicarbonyl intermediates, such as glyoxal (B1671930), methylglyoxal (B44143), and 3-deoxyglucosone. nih.govnd.edu These reactive carbonyl species (RCS) are potent precursors of AGEs. patsnap.com this compound effectively traps these RCS, thereby preventing them from reacting with proteins and forming AGEs. nih.govplos.org

The primary amine group of this compound reacts with the carbonyl groups of these intermediates, forming stable adducts. nih.gov For instance, this compound has been shown to react with methylglyoxal to form a major product identified as methylglyoxal-pyridoxamine dimer. researchgate.net This scavenging of RCS is a critical component of this compound's anti-glycation activity. nd.edu Studies have shown that this compound can inhibit the formation of methylglyoxal-derived AGEs in a concentration-dependent manner. researchgate.net

Table 2: this compound's Interaction with Dicarbonyl Intermediates and RCS

| Reactive Species | Interaction with this compound | Outcome |

|---|---|---|

| Methylglyoxal (MG) | Forms a methylglyoxal-pyridoxamine dimer. researchgate.net | Inhibition of MG-mediated AGE formation. researchgate.net |

| Glyoxal, 3-Deoxyglucosone | Traps these dicarbonyl intermediates. nih.govnd.edu | Prevents the modification of proteins by these reactive species. nd.edu |

| General RCS | The primary amine group of this compound reacts with carbonyl groups. nih.gov | Formation of stable adducts, preventing further reactions. nih.gov |

Metal Chelating Activity in Oxidative Reactions

The oxidative reactions in the post-Amadori phase of AGE formation are often catalyzed by transition metal ions like copper (Cu²⁺) and iron (Fe³⁺). nih.govwikipedia.org These metals can facilitate the generation of reactive oxygen species through processes like the Fenton reaction, which in turn accelerate the conversion of Amadori products to AGEs. nih.gov

Inhibition of Advanced Lipoxidation End Product (ALE) Formation

Similar to how sugars can modify proteins, products of lipid peroxidation can also react with proteins to form advanced lipoxidation end products (ALEs). diabetesjournals.orgsc.edu These ALEs contribute to cellular damage and are implicated in various pathologies. This compound has been shown to be a potent inhibitor of ALE formation. diabetesjournals.orgnih.gov

Interaction with Lipid Peroxidation Intermediates

The mechanism by which this compound inhibits ALE formation is analogous to its action against AGEs; it traps reactive carbonyl intermediates generated during lipid peroxidation. sc.eduhmdb.ca Polyunsaturated fatty acids are particularly susceptible to peroxidation, which generates reactive aldehydes such as malondialdehyde and 4-hydroxynonenal. diabetesjournals.orgsc.edu

This compound reacts with these lipid-derived carbonyls, preventing them from modifying proteins. sc.edu For example, in reactions involving arachidonate, this compound prevented the formation of ALEs like Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine, malondialdehyde-lysine, and 4-hydroxynonenal-lysine. sc.edu Furthermore, studies have identified specific adducts of this compound with intermediates of linoleic and arachidonic acid peroxidation in vivo, confirming its role as a trap for these reactive species. sc.edu This trapping of lipid peroxidation intermediates has been shown to be effective in preventing damage to biomolecules. nih.gov

Antioxidant Activities and Reactive Oxygen Species (ROS) Scavenging

This compound's antioxidant activity is considered a key aspect of its inhibitory effect on protein glycation. mdpi.com Theoretical studies have shown that this compound can effectively scavenge hydroxyl radicals (•OH). fortunejournals.comacs.org While its reactivity towards superoxide (B77818) radicals is debated, its ability to trap other oxygen-centered radicals has been demonstrated. nih.govacs.org For instance, at physiological pH, this compound can trap the •OCH3 radical with high efficiency in both aqueous and lipidic environments. dntb.gov.uamdpi.com It also scavenges •OOH and •OOCH3 radicals, albeit at a more moderate rate. dntb.gov.uamdpi.com This ROS scavenging capacity complements its functions as a metal chelator and a carbonyl scavenger in preventing the formation of AGEs and ALEs. mdpi.com

Table 3: Antioxidant and ROS Scavenging Properties of this compound

| Reactive Species | Scavenging Efficacy | Method of Action |

|---|---|---|

| Hydroxyl radical (•OH) | High | Reacts strongly with the hydroxyl radical. fortunejournals.comacs.org |

| •OCH3 radical | High | Traps the radical with diffusion-limited rate constants. dntb.gov.uamdpi.com |

| •OOH and •OOCH3 radicals | Moderate | Scavenges with moderate rate constants in aqueous media. dntb.gov.uamdpi.com |

| Superoxide radical (•O2−) | Debated | Some studies suggest scavenging ability, while others dispute it. nih.gov |

Direct Scavenging of Oxygen-Centered Radicals (e.g., •OOH, •OOCH3, •OCH3)

This compound has been identified as a potent scavenger of various oxygen-centered radicals. Theoretical studies using Density Functional Theory have elucidated its reactivity towards these highly reactive species. nih.govmdpi.com At a physiological pH, this compound is capable of trapping the methoxy (B1213986) radical (•OCH3) with diffusion-limited rate constants, indicating a very rapid and efficient reaction in both aqueous and lipid environments. nih.govmdpi.comresearchgate.net The primary mechanisms for this scavenging activity are Hydrogen-atom transfer (HAT), Radical-adduct formation (RAF), and Single-electron transfer (SET). nih.govmdpi.com

The quickest reaction pathways involve the transfer of hydrogen atoms from the protonated pyridine (B92270) nitrogen, the protonated amino group, or the phenolic group. nih.govmdpi.com While its reactivity with hydroperoxyl (•OOH) and methylperoxyl (•OOCH3) radicals is comparatively lower, this compound can still scavenge these species with moderate efficiency in aqueous solutions. nih.govmdpi.comresearchgate.net This direct radical-scavenging capacity is a crucial component of its antioxidant profile, allowing it to neutralize key initiators of oxidative damage. nih.govmdpi.com

| Radical Species | Scavenging Rate Constant (k) in Water | Scavenging Mechanism |

| •OCH3 | >1.0 × 10⁸ M⁻¹s⁻¹ nih.govmdpi.comresearchgate.net | HAT, RAF, SET nih.gov |

| •OOH | 1.30 × 10⁴ M⁻¹s⁻¹ researchgate.net | SET (dominant) researchgate.net |

| •OOCH3 | Moderate (specific value not detailed) nih.govmdpi.com | HAT nih.gov |

| This table summarizes the reactivity of this compound with different oxygen-centered radicals based on theoretical studies. |

Reduction of Lipid Peroxidation and Protein Carbonylation

A key consequence of oxidative stress is the damage to lipids and proteins. This compound actively mitigates this damage by reducing both lipid peroxidation and protein carbonylation. openbiochemistryjournal.comopenbiochemistryjournal.com Lipid peroxidation, a chain reaction of oxidative degradation of lipids, leads to the formation of harmful byproducts like malondialdehyde (MDA). mdpi.comresearchgate.net Research has shown that pyridoxine (B80251) can significantly decrease MDA concentrations in human erythrocytes exposed to an oxidant agent, indicating a reduction in lipid peroxidation. openbiochemistryjournal.comopenbiochemistryjournal.comresearchgate.net A hybrid molecule containing a pyridoxine derivative also demonstrated the ability to inhibit lipid peroxidation initiated by iron ions. nih.gov

Protein carbonylation, the introduction of carbonyl groups into protein side chains, is a marker of severe oxidative protein damage and can lead to loss of protein function and the formation of toxic aggregates. nih.gov this compound has been found to directly scavenge protein carbonyls. mdpi.comnih.gov In studies on H₂O₂-exposed hepatocytes, treatment with this compound significantly reduced the levels of both carbonylated and aggregated proteins, improving cell survival. nih.gov This effect is partly attributed to this compound's ability to react with carbonyl groups, including those on already oxidized proteins, and catalyze non-enzymatic transamination reactions. nih.gov

| Oxidative Stress Marker | Effect of Pyridoxine/Pyridoxamine Treatment | Model System | Reference |

| Lipid Peroxidation (MDA) | Decreased | Human Erythrocytes | openbiochemistryjournal.comopenbiochemistryjournal.comresearchgate.net |

| Protein Carbonylation | Decreased | Human Erythrocytes | openbiochemistryjournal.comopenbiochemistryjournal.comresearchgate.net |

| Protein Carbonylation | Decreased | Oxidized BSA, HepG2 Cells | nih.gov |

| Protein Aggregation | Decreased | HepG2 Cells | nih.gov |

| This table illustrates the protective effects of Vitamin B6 forms against lipid and protein damage. |

Modulation of Antioxidant Enzyme Activity (e.g., Xanthine (B1682287) Oxidase, Catalase, Malate Dehydrogenase)

This compound and its related vitamer, pyridoxine, can modulate the activity of several key enzymes involved in the body's antioxidant defense system and metabolic pathways.

Xanthine Oxidase (XO): This enzyme is a source of superoxide radicals and hydrogen peroxide. sci-hub.se Research has identified pyridoxine as an inhibitor of xanthine oxidoreductase (XOR), the enzyme that exists in both dehydrogenase (XDH) and oxidase (XO) forms. sci-hub.segavinpublishers.com In experimental settings, pyridoxine was shown to suppress XOR activity, comparable to the action of allopurinol, a known XO inhibitor. gavinpublishers.comsciepub.com This inhibition of XO reduces the generation of ROS, thereby preventing subsequent oxidative damage. sci-hub.se

Catalase (CAT): Catalase is a crucial antioxidant enzyme that decomposes hydrogen peroxide into water and oxygen. Studies in diabetic rats have shown that pyridoxine administration led to a significant decrease in cardiac catalase activity. mdpi.com Similarly, in fish reared at high temperatures, dietary pyridoxine supplementation was associated with lower catalase activity, suggesting that by reducing the primary oxidative load, pyridoxine lessens the need for high enzymatic activity. scispace.com

Malate Dehydrogenase (MDH): MDH is a key enzyme in the tricarboxylic acid (TCA) cycle and plays a role in cellular energy metabolism. mdpi.comresearchgate.net In diabetic rats, where MDH activity was elevated, treatment with pyridoxine significantly decreased the total MDH activity in cardiac tissue. mdpi.com This modulation also extended to its isoforms, with pyridoxine causing a reduction in peroxisomal MDH and an increase in mitochondrial MDH activity. mdpi.com Another study in freshwater prawns also noted that pyridoxine affected MDH kinetics. cusat.ac.in This suggests that this compound's influence extends beyond direct antioxidant actions to the regulation of central metabolic enzymes.

Pyridoxamine in the Context of Disease Pathophysiology

Diabetic Complications and Metabolic Dysfunction

Diabetes mellitus is characterized by chronic hyperglycemia, which accelerates the formation of AGEs, key contributors to the development and progression of diabetic complications. wikipedia.orgfrontiersin.org Pyridoxamine's ability to inhibit AGE formation has made it a subject of extensive research in the context of diabetic nephropathy and retinopathy. wikipedia.orglifeextension.comdiabetesjournals.org

Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. diabetesjournals.orgdiabetesjournals.org The pathophysiology involves a cascade of events, including glomerular hypertrophy, mesangial matrix expansion, and tubulointerstitial fibrosis, processes in which AGEs play a significant role. frontiersin.orgnih.govoup.com Preclinical and clinical studies have explored this compound's potential to interrupt these processes. wikipedia.orgdiabetesjournals.org

Renal fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a final common pathway for most progressive kidney diseases, including diabetic nephropathy. frontiersin.orgnih.gov this compound has demonstrated potential in preventing this fibrotic progression.

Inhibition of Pro-Fibrotic Factors: In animal models of diabetes, this compound treatment has been shown to reduce the expression of key pro-fibrotic molecules. nih.govdiabetesjournals.org For instance, it can decrease the urinary excretion and renal expression of transforming growth factor-beta1 (TGF-β1), a potent cytokine that stimulates the production of ECM proteins like collagen and fibronectin. nih.gove-dmj.orgnih.govoup.com Studies in streptozotocin-induced diabetic rats showed that this compound administration significantly inhibited the expression of TGF-β1, type 1 collagen, and fibronectin in the kidneys. nih.govoup.com

Attenuation of Structural Damage: By inhibiting these molecular drivers, this compound helps to prevent the structural changes characteristic of fibrosis. In diabetic animal models, treatment with this compound has been observed to inhibit mesangial expansion and interstitial fibrosis. diabetesjournals.orgnih.gov In diabetic CD1 mice, a model that develops prominent tubulointerstitial fibrosis, both this compound and aminoguanidine (B1677879) were shown to inhibit glomerular hypertrophy and mesangial matrix expansion. diabetesjournals.orgdiabetesjournals.org

The structural damage caused by fibrosis ultimately leads to a decline in renal function. By mitigating fibrosis and other pathological changes, this compound may help preserve kidney function in diabetic individuals.

Serum Creatinine (B1669602): Clinical studies have provided evidence for this compound's effect on renal function markers. An analysis of pooled data from two Phase 2 clinical trials involving patients with diabetic nephropathy and overt proteinuria showed that this compound treatment significantly reduced the change from baseline in serum creatinine levels. nih.gov This effect was particularly noted in patients with type 2 diabetes and a baseline serum creatinine greater than or equal to 1.3 mg/dL. diabetesjournals.orgnih.gov

Albuminuria: While some studies have shown that this compound can inhibit the increase in albuminuria in diabetic animal models, the effect in human trials has been less consistent. nih.govnih.gov For example, in the aforementioned Phase 2 trials, no significant differences in urinary albumin excretion were observed between the this compound and placebo groups. nih.gov However, other research in diabetic rats demonstrated that this compound significantly inhibited the increase in albuminuria. nih.gov

| Study Type | Model | Key Finding | Metric | Result | Reference |

|---|---|---|---|---|---|

| Animal Study | Streptozotocin-diabetic rats | Inhibition of renal disease progression | Albuminuria & Plasma Creatinine | Significantly inhibited the increase | nih.gov |

| Animal Study | Streptozotocin-diabetic CD1 mice | Inhibition of glomerular lesions | Glomerular Hypertrophy & Mesangial Matrix Expansion | Inhibited | diabetesjournals.org |

| Clinical Trial (Phase 2, Pooled Data) | Humans with Type 1 & 2 Diabetes and overt nephropathy | Preservation of renal function | Serum Creatinine | Significantly reduced change from baseline (p < 0.03) | nih.gov |

| Clinical Trial (Phase 2, Pooled Data) | Humans with Type 1 & 2 Diabetes and overt nephropathy | Reduction of pro-fibrotic biomarker | Urinary TGF-β1 | Tended to decrease (p = 0.049) | nih.gov |

Diabetic retinopathy is a leading cause of blindness in working-age adults and is characterized by progressive damage to the retinal microvasculature. diabetesjournals.orgeyewiki.org Pathological features include the loss of pericytes, the formation of acellular capillaries, and increased vascular permeability. karger.comentokey.com this compound's role as an inhibitor of AGEs and ALEs suggests it may be beneficial in preventing these retinal lesions. diabetesjournals.orgnih.gov

The chronic hyperglycemic environment in diabetes leads to the damage of retinal capillaries, resulting in lesions that impair retinal function. eyewiki.org Research indicates that this compound can protect the retinal vasculature from these diabetes-induced changes.

ECM Alterations: In experimental diabetes, there is an upregulation of ECM components like fibronectin, collagen IV, and laminin (B1169045) in the retinal microvasculature. diabetesjournals.orgnih.gov A study in streptozotocin-induced diabetic rats found that diabetes led to a 2-fold increase in fibronectin mRNA, a 1.6-fold increase in collagen IV mRNA, and a 2.6-fold increase in laminin β chain mRNA. diabetesjournals.orgnih.gov Treatment with this compound limited these diabetes-related increases in ECM gene expression and also reduced the upregulation of laminin protein in the retinal microvasculature. diabetesjournals.orgnih.gov

AGE Accumulation: The same study demonstrated that this compound treatment limited the increase of the AGE/ALE Nε-(carboxymethyl)lysine (CML) in the retinal vasculature of diabetic rats, linking its protective effect to its primary mechanism of action. diabetesjournals.orgnih.gov

Acellular capillaries, which are basement membrane tubes devoid of endothelial cells and pericytes, are a hallmark of early diabetic retinopathy and represent areas of capillary dropout and non-perfusion. entokey.comresearchgate.netnih.gov The loss of pericytes is considered a critical early event that precedes endothelial cell death and the formation of these acellular vessels. karger.comkarger.com

Reduced Capillary Dropout: In a long-term study (29 weeks) using streptozotocin-induced diabetic rats, the number of acellular capillaries increased more than threefold compared to non-diabetic controls. diabetesjournals.orgnih.gov Treatment with this compound provided significant protection against this capillary dropout. diabetesjournals.orgnih.gov This finding suggests that this compound can interfere with the pathways leading to retinal vascular cell death. While this compound was shown to inhibit the formation of acellular capillaries, some research indicates this may occur without necessarily correcting the initial loss of pericytes, suggesting a primary rescue effect on endothelial cells. thieme-connect.com

| Study Type | Model | Key Finding | Metric | Result | Reference |

|---|---|---|---|---|---|

| Animal Study | Streptozotocin-induced diabetic rats | Protection against capillary dropout | Acellular Capillaries | Significantly protected against a >3-fold increase | diabetesjournals.orgnih.gov |

| Animal Study | Streptozotocin-induced diabetic rats | Limitation of ECM gene expression | mRNA for Fibronectin, Collagen IV, Laminin β | Limited diabetes-related increases | diabetesjournals.orgnih.gov |

| Animal Study | Streptozotocin-induced diabetic rats | Inhibition of AGE accumulation | Nε-(carboxymethyl)lysine (CML) | Limited increase in retinal vasculature | diabetesjournals.orgnih.gov |

Protection against Retinal Vascular Lesions

Diabetic Neuropathy

Diabetic neuropathy is a common complication of diabetes, and the role of this compound in its pathophysiology has been an area of preclinical investigation. The mechanisms are thought to be linked to its ability to counteract processes exacerbated by hyperglycemia, such as the formation of advanced glycation end products (AGEs) and oxidative stress. wikipedia.orgmdpi.com Preclinical research has suggested that this compound may be effective in treating diabetic neuropathy. wikipedia.org

The formation of AGEs is a key factor in the development of diabetic complications. mdpi.com In the context of neuropathy, AGEs can damage nerve cells and impair their function. This compound has been shown to inhibit the formation of AGEs by scavenging reactive carbonyl species (RCS), which are precursors to AGEs. nih.govdntb.gov.uaplos.org Specifically, this compound can trap dicarbonyl intermediates that arise from glucose and lipid degradation. wikipedia.org By neutralizing these reactive molecules, this compound helps prevent the modification of proteins and lipids that leads to nerve damage. nih.gov

Furthermore, research on glyceraldehyde-mediated AGEs, which can induce dysfunctional neurite outgrowth, has shown that inhibitors like this compound can suppress this effect. mdpi.com This suggests a potential therapeutic role in preventing the structural damage to neurons seen in diabetic neuropathy. mdpi.com While some studies have explored the broader use of vitamin B6 forms like pyridoxine (B80251) for diabetic neuropathy, the specific effects of this compound are tied to its unique chemical properties as an AGE inhibitor and antioxidant. nih.govdiabetesjournals.orgdiabetesjournals.org A review of the pathophysiology of diabetic neuropathy highlights the role of increased oxidative stress and AGEs, pathways directly targeted by this compound. researchgate.net

Hyperglycemia and Insulin (B600854) Sensitivity

This compound has demonstrated beneficial effects on glucose metabolism and insulin sensitivity in various preclinical models. In high-fat diet-induced obese mice, a delayed intervention with this compound was shown to ameliorate metabolic dysfunction, including reducing hyperglycemia. diabetesjournals.org The treatment was associated with a general improvement in glucose tolerance and insulin sensitivity, as demonstrated by intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (IPITT). diabetesjournals.org

Similarly, in streptozotocin-induced diabetic rats, this compound treatment significantly inhibited the rise in plasma lactate/pyruvate ratio, an indicator of redox imbalances associated with hyperglycemia, without affecting blood glucose or glycated hemoglobin levels in that particular model. nih.gov The mechanism behind these effects is partly attributed to this compound's ability to scavenge reactive carbonyl species. koreascience.kr For instance, the reactive aldehyde 4-oxo-2(E)-nonenal (ONE) has been shown to induce insulin resistance in skeletal muscle cells; pretreatment with this compound restored the ONE-induced decrease in glucose uptake. koreascience.kr

However, the translation of these findings to humans has been mixed. A randomized, double-blind, placebo-controlled trial in abdominally obese individuals investigated the effects of this compound. nih.gov While the treatment successfully reduced plasma levels of the reactive dicarbonyl methylglyoxal (B44143) (MGO) and related AGEs, it did not improve insulin sensitivity or other functional metabolic measurements. nih.gov This contrasts with some studies on pyridoxine, another B6 vitamer, which has been shown to lower postprandial blood glucose levels in healthy individuals. nih.gov

Table 1: Effect of this compound on Glucose Metabolism and Insulin Sensitivity in Animal Models

| Study Model | Key Findings | Reference |

| High-Fat Diet-Induced Obese Mice | Improved glucose tolerance and insulin sensitivity; reduced hyperglycemia. | diabetesjournals.org |

| L6 Skeletal Muscle Cells | Restored insulin-stimulated glucose uptake after exposure to an insulin resistance-inducing aldehyde (ONE). | koreascience.kr |

| Streptozotocin-Diabetic Rats | Inhibited the increase in plasma lactate/pyruvate ratio. | nih.gov |

Lipid Metabolism and Dyslipidemia

This compound has been shown to influence lipid metabolism and mitigate dyslipidemia, particularly in the context of diabetes. Its mechanisms of action include inhibiting the formation of advanced lipoxidation end products (ALEs) and reducing plasma lipid levels. nih.govhmdb.ca ALEs are formed through reactions of lipid peroxidation products with proteins and contribute to cellular damage. nih.gov

In a study using streptozotocin-diabetic rats, this compound treatment significantly inhibited hyperlipidemia. nih.govrtrn.net This effect was comparable to that of aminoguanidine, another well-known inhibitor of AGE/ALE formation. nih.gov The study supports the hypothesis that this compound's benefits are linked to its ability to inhibit the formation of both advanced glycation and lipoxidation end products. nih.gov Further research in Zucker obese rats, a model of hyperlipidemia and insulin resistance, demonstrated that this compound inhibits lipemia and the development of related vascular disease. karger.com

This compound's role in trapping intermediates of lipid peroxidation has been demonstrated in vivo. nih.gov It reacts with dicarbonyl intermediates formed during the peroxidation of polyunsaturated fatty acids like linoleate (B1235992) and arachidonate. nih.gov The resulting adducts are excreted in the urine, and their levels were found to be significantly increased in PM-treated diabetic and hyperlipidemic rats. nih.gov This provides direct evidence that this compound actively scavenges reactive lipid-derived species, which may contribute to its ability to reduce dyslipidemia and its pathological consequences. nih.govplos.org This action is distinct from the role of pyridoxine in fatty acid metabolism, which is thought to involve the conversion of linoleic acid to arachidonic acid. nagoya-u.ac.jp

Oxidative Stress-Related Conditions

This compound possesses significant antioxidant properties that allow it to interfere with oxidative macromolecular damage through several mechanisms. nih.govresearchgate.net These include scavenging free radical species, trapping reactive carbonyl species (RCS) generated during sugar and lipid degradation, and chelating metal ions that catalyze oxidative reactions. wikipedia.orgnih.govdntb.gov.ua This multifaceted antioxidant activity makes it a compound of interest for various conditions rooted in oxidative stress. mdpi.comnih.gov

Cardiovascular Disease (e.g., Diabetic Cardiomyopathy)

This compound has demonstrated cardioprotective effects in preclinical models, largely attributed to its ability to combat oxidative stress and inflammation. mdpi.comdntb.gov.ua In studies on diabetic cardiomyopathy, a condition characterized by myocardial dysfunction in diabetic individuals, this compound has shown potential to alleviate adverse cardiac remodeling. dntb.gov.uamdpi.com

Research using a Western diet-induced prediabetic rat model found that this compound treatment alleviated interstitial fibrosis and oxidative stress in the heart. mdpi.comdntb.gov.ua Its positive effects are linked to its capacity to inhibit inflammation, trap reactive oxygen species (ROS), and scavenge methylglyoxal, a major precursor in the formation of AGEs which contribute to cardiac stiffness and dysfunction. mdpi.com Furthermore, this compound has been shown to attenuate atherosclerosis in mice fed a high-sucrose, moderate-fat diet, a benefit attributed to the prevention of cellular oxidative damage. mdpi.com It also reduces aortic collagen deposition, a factor in arterial stiffness. mdpi.com These findings suggest that by targeting AGE formation and oxidative stress, this compound can help mitigate the structural and functional damage to the heart and blood vessels seen in diabetic and metabolic diseases. zaslavsky.com.ua

Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD) Progression

Oxidative stress is a primary driver of renal injury in both acute and chronic kidney disease. nih.gov this compound's ability to interfere with multiple pathways of oxidative damage has made it a candidate for treating these conditions. nih.govresearchgate.netnih.gov In mouse models of ischemia-reperfusion-induced AKI, pretreatment with this compound provided robust, dose-dependent protection from renal injury. nih.gov This treatment led to a reduction in long-term post-injury renal fibrosis and improved the recovery of renal function. nih.govnih.gov

The mechanisms underlying these protective effects are linked to this compound's role as an inhibitor of AGE formation and a scavenger of reactive carbonyl species. plos.orgnih.gov In diabetic models, this compound has been shown to inhibit the progression of early renal disease. nih.govrtrn.net It significantly inhibited increases in albuminuria and plasma creatinine in diabetic rats. nih.gov Clinical studies have also investigated this compound for its potential to delay the progression of CKD in patients with diabetic kidney disease. researchgate.netnih.gov Although routine low-dose vitamin supplementation in hemodialysis patients did not always correct low plasma levels of the active form of vitamin B6 (PLP), the unique properties of this compound as an AGE/ALE inhibitor have been a key focus of research. karger.com

Table 2: Research Findings on this compound in Kidney Disease Models

| Study Model | Condition | Key Findings | Reference(s) |

| Mouse Model | Ischemia-Reperfusion Acute Kidney Injury (AKI) | Reduced short- and long-term injury, decreased renal fibrosis, improved functional recovery. | nih.govnih.gov |

| Streptozotocin-Diabetic Rat | Diabetic Nephropathy | Inhibited increases in albuminuria and plasma creatinine. | nih.gov |

| Zucker Obese Rat | Diabetic Nephropathy | Inhibited development of renal disease. | karger.com |

General Cellular Oxidative Damage

This compound exhibits a broad capacity to protect against cellular damage from oxidative stress through multiple chemical properties. wikipedia.orghmdb.ca A primary mechanism is the scavenging of free radicals and reactive oxygen species (ROS). wikipedia.orgnih.gov The hydroxyl group on its pyridine (B92270) ring is particularly effective at scavenging hydroxyl radicals. wikipedia.orgiiarjournals.org Theoretical and experimental studies have shown that at physiological pH, this compound can efficiently trap various oxygen-centered radicals, highlighting its role as a potent antioxidant. nih.govdntb.gov.uamdpi.com This ability allows it to inhibit oxidative damage to proteins, including the fragmentation of the protein backbone induced by mechanisms like glucose autoxidation. nih.gov

Another key protective function is the trapping of reactive carbonyl species (RCS) that arise from carbohydrate and lipid degradation. wikipedia.orgnih.gov These RCS, such as glyoxal (B1671930) and methylglyoxal, are highly reactive and modify proteins and lipids, leading to the formation of AGEs and ALEs and subsequent cellular dysfunction. nih.govplos.org this compound reacts rapidly with these carbonyl compounds, forming stable adducts and preventing them from damaging cellular components. nih.govplos.org

Finally, this compound can chelate transition metal ions like Cu²⁺ and Fe³⁺. wikipedia.orgnih.govmdpi.com These metal ions are catalysts in the oxidative reactions that convert Amadori products into irreversible AGEs. wikipedia.org By binding these metals, this compound inhibits these critical oxidative steps in the glycation pathway. wikipedia.orgnih.gov This combination of free radical scavenging, RCS trapping, and metal chelation makes this compound a multifunctional inhibitor of oxidative and carbonyl stress. nih.govresearchgate.net

Neurological and Psychiatric Conditions

This compound, a vitamer of vitamin B6, has been investigated for its potential therapeutic applications in neurological and psychiatric conditions, primarily due to its ability to counteract carbonyl and oxidative stress.

Schizophrenia with Enhanced Carbonyl Stress

Accumulating evidence points to the involvement of enhanced carbonyl stress in the pathophysiology of schizophrenia. researchgate.net This has led to research into this compound as a potential treatment, given its function as a scavenger of precursors to Advanced Glycation End-products (AGEs). researchgate.net A subpopulation of individuals with schizophrenia exhibits elevated levels of plasma pentosidine (B29645), a biomarker for carbonyl stress. jst.go.jpnih.gov This subgroup often presents with clinical features similar to treatment-resistant schizophrenia. jst.go.jp

A clinical trial was conducted to test high-dose this compound as an add-on therapy for schizophrenia patients with high plasma pentosidine. researchgate.netnih.gov The study, while an open-label trial, provided initial insights into the potential of this approach. researchgate.net

| Parameter | Description of Finding | Source Citation |

|---|---|---|

| Study Design | A 24-week, open-label trial involving 10 Japanese patients with schizophrenia and high plasma pentosidine levels. This compound was administered as an add-on to conventional antipsychotic medication. | researchgate.netnih.gov |

| Biochemical Outcome | Decreased plasma pentosidine levels were observed in eight of the ten patients, indicating a reduction in carbonyl stress. | researchgate.netnih.govigakuken.or.jp |

| Clinical Outcome (Psychotic Symptoms) | Two patients demonstrated a marked improvement in their psychological symptoms. A patient with a frameshift mutation in the Glyoxalase 1 (GLO1) gene experienced a considerable reduction in psychosis. | researchgate.netnih.govigakuken.or.jp |

| Clinical Outcome (Extrapyramidal Symptoms) | Four patients showed a reduction of more than 20% in the assessment scale for drug-induced Parkinsonism. | researchgate.netnih.gov |

| Conclusion | The results suggest that high-dose this compound treatment may be partially effective for a subpopulation of schizophrenia patients characterized by enhanced carbonyl stress. | researchgate.netnih.gov |

These findings support the hypothesis that targeting carbonyl stress with agents like this compound could offer therapeutic benefits for a specific subset of schizophrenia patients. jst.go.jpportlandpress.com

Potential Role in Neurodegenerative Disorders

The formation of AGEs and carbonyl stress are also implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. jst.go.jpfrontiersin.org this compound's ability to inhibit AGE formation and scavenge reactive carbonyl species positions it as a compound of interest in this area. frontiersin.orgsciety.org

In the context of Parkinson's disease, the oxidation of dopamine (B1211576) to the neurotoxic dopamine o-quinone is a key mechanism contributing to neuronal cell death and the aggregation of α-synuclein. sciety.org Research suggests that this compound can act as a scavenger for dopamine quinone. sciety.org By trapping this neurotoxic molecule, this compound has been shown to inhibit the dopamine-induced oligomerization of α-synuclein, suggesting a potential therapeutic use for mitigating dopamine-induced pathogenicity in Parkinson's disease. sciety.org

For Alzheimer's disease, a link has been established between diabetes mellitus and an increased risk of developing the condition, with AGEs considered a key factor in the pathogenesis of both. frontiersin.org Glyceraldehyde-derived toxic AGEs have been shown to induce alterations similar to those seen in Alzheimer's disease. frontiersin.org Studies have demonstrated that this compound can attenuate the abnormal aggregation of β-tubulin and the suppression of neurite outgrowth caused by these toxic AGEs, highlighting its neuroprotective potential. frontiersin.org

Other Investigated Conditions

The therapeutic potential of this compound has been explored in a variety of other conditions, including hematological disorders, cancer, and ocular diseases.

Sickle Cell Disease

In sickle cell disease (SCD), vaso-occlusive crises (VOC) are a major cause of morbidity and mortality, driven by intravascular cell-cell aggregation involving red blood cells, neutrophils, and platelets. haematologica.orgnih.gov Research using mouse models of SCD has demonstrated that this compound may be a viable therapeutic agent to lessen these interactions. haematologica.orgnih.gov

Studies have shown that this compound administration reduces the adhesion of neutrophils to the vascular endothelium and decreases the activation state of both neutrophils and platelets from SCD mice and patients. haematologica.orgnih.govnih.gov This effect appears to be mediated through mechanisms other than the reduction of AGEs, as plasma levels of AGEs were not affected. nih.govsemanticscholar.org

| Effect | Details of Finding | Source Citation |

|---|---|---|

| Neutrophil-Endothelial Interactions | A single oral dose of this compound dose-dependently reduced neutrophil adhesion to endothelial cells in the microvessels of SCD mice challenged with hypoxia-reoxygenation or TNF-α. | haematologica.orgnih.govresearchgate.net |

| Platelet Function | In vitro treatment with this compound significantly inhibited the aggregation and ATP secretion of platelets isolated from SCD mice. | haematologica.orgnih.govsemanticscholar.org |

| Neutrophil Activation | This compound treatment decreased the surface amount of the αMβ2 integrin on neutrophils, a receptor crucial for their interaction with endothelial cells and platelets. | nih.govnih.govsemanticscholar.org |

| Endothelial Activation | Long-term oral treatment with this compound down-regulated the expression of E-selectin and intercellular adhesion molecule-1 on the vascular endothelium. | nih.gov |

| Survival | This compound treatment improved the survival of SCD mice challenged with TNF-α. | nih.govnih.gov |

These findings suggest that this compound could be repurposed to help prevent and treat acute vaso-occlusive events in sickle cell disease. haematologica.orgnih.gov

Cancer

The role of B vitamins, including this compound, in cancer is complex. High blood levels of the active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), have been associated with a reduced risk of colorectal cancer. mdpi.com The protective effects are thought to relate to its role in one-carbon metabolism, which is critical for DNA synthesis and methylation, as well as reducing inflammation and oxidative stress. mdpi.com

Research specifically on this compound has shown that it does not possess antitumor properties on its own. nih.gov In vitro studies found no antiproliferative activity of this compound in hepatoma and gastric cancer cell lines. nih.gov However, importantly, this compound treatment does not appear to interfere with the efficacy of certain chemotherapy drugs. nih.gov A study investigating doxorubicin-induced cardiotoxicity found that this compound could provide a cardioprotective effect without affecting the antitumor action of doxorubicin (B1662922) on rat mammary tumor cells. nih.gov This aligns with findings from a clinical trial where the vitamin B6 derivative pyridoxine did not impact the antitumor effect of capecitabine (B1668275) in patients with advanced breast or colorectal cancer. nih.gov

Ocular Conditions (e.g., Cataracts)

The relationship between vitamin B6 and ocular health, particularly cataracts, is an area of ongoing investigation. A rare genetic disorder, pyridoxine-dependent epilepsy (PDE), has been associated with the development of progressive infantile cataracts. researchgate.netnih.govnih.gov The bilateral progression of cataracts in a child with PDE suggests an ongoing metabolic issue within the lens, possibly related to osmotic stress, even when seizures are controlled with pyridoxine supplementation. researchgate.netnih.gov

Epidemiological studies have produced varied findings. The Blue Mountains Eye Study reported that users of high-dose thiamine (B1217682) and pyridoxine (vitamin B6) supplements had a higher prevalence of posterior subcapsular cataracts. eyewiki.org Conversely, the same study noted that the use of other B-vitamin supplements was associated with a reduced prevalence of nuclear and cortical cataracts. eyewiki.org The glycation process, which this compound is known to inhibit, contributes to various ocular changes that can lead to conditions like cataracts. eyewiki.org However, more research is needed to specifically delineate the role of this compound versus other forms of vitamin B6 in the development or prevention of different types of cataracts.

Research Methodologies and Experimental Models in Pyridoxamine Studies

In Vitro Studies

In vitro studies form the foundation of pyridoxamine research, allowing for controlled investigation of its biochemical and cellular effects.

Cell culture models provide a simplified and controlled environment to study the effects of this compound on specific cell types relevant to various pathologies.

Erythrocytes: Human erythrocytes have been utilized to study the protective effects of pyridoxine (B80251), a related B6 vitamer, against oxidative damage. In these models, treatment with an oxidizing agent like cumene (B47948) hydroperoxide leads to increased levels of methemoglobin, lipid peroxidation, and protein carbonylation. Pre-treatment with pyridoxine has been shown to significantly reduce these markers of oxidative stress. openbiochemistryjournal.com Studies have also demonstrated that pyridoxine can decrease levels of reactive oxygen species, particularly superoxide (B77818) radicals, in erythrocytes under high glucose conditions. openbiochemistryjournal.com

Endothelial Cells: The endothelium is a critical site of vascular complications in diabetes and other diseases. Human brain microvascular endothelial cells (HBMEC) have been used in co-culture models to study the inflammatory responses relevant to cerebral malaria. plos.org While these specific studies did not focus on this compound, they establish the utility of endothelial cell cultures for investigating vasculoprotective agents. Other in vitro studies have examined the adhesion of monocytes to endothelial cells, a key process in atherosclerosis, and the effect of various compounds on this interaction. nih.gov

Lens Cells: Cultured lens cells have been employed to investigate the effects of pyridoxine on oxidative stress in the context of diabetic complications. Similar to findings in erythrocytes, pyridoxine was shown to reduce reactive oxygen species levels in lens cells exposed to high glucose concentrations. openbiochemistryjournal.com

Monocyte Cultures: Monocyte cell lines, such as U937 and THP-1, are valuable tools for studying inflammation and oxidative stress. openbiochemistryjournal.complos.org Research has indicated that pyridoxine may decrease lipid peroxidation induced by hydrogen peroxide in U937 monocyte cultures. openbiochemistryjournal.com The THP-1 cell line has been used to model monocyte activation in response to Plasmodium falciparum-infected erythrocytes, a scenario relevant to malaria pathogenesis. plos.org These models are crucial for understanding how agents like this compound might modulate monocyte-driven inflammatory processes.

A primary focus of this compound research is its ability to inhibit the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs), and to mitigate oxidative stress.

AGE/ALE Formation Assays: The effectiveness of this compound as an inhibitor of glycation is often assessed by incubating a protein, such as human serum albumin (HSA), with a glycating agent like dihydroxyacetone (DHA). plos.org The formation of AGEs is then quantified. Studies have shown that this compound is a more potent inhibitor of AGE formation at early, intermediate, and late stages of glycation compared to other agents like metformin. plos.org this compound has been shown to inhibit the formation of specific AGEs/ALEs such as Nε-(carboxymethyl)lysine (CML). sc.edu It achieves this by trapping reactive carbonyl species (RCS) like glyoxal (B1671930) and methylglyoxal (B44143), which are precursors to AGEs. sc.eduoup.com

Oxidative Stress Markers: The antioxidant properties of this compound are evaluated using a variety of biochemical assays.

Malondialdehyde (MDA): MDA is a marker of lipid peroxidation. Assays measuring MDA levels have been used to demonstrate the antioxidant effects of pyridoxine in human erythrocytes. openbiochemistryjournal.commdpi.com

Protein Carbonylation: This is a marker of protein oxidation. Studies have shown that pyridoxine can reduce protein carbonylation in erythrocytes exposed to oxidative stress. openbiochemistryjournal.com

Superoxide Levels: The ability of pyridoxine to scavenge superoxide radicals has been demonstrated in erythrocytes and cultured lens cells. openbiochemistryjournal.com

Theoretical methods, particularly Density Functional Theory (DFT), provide deep insights into the antioxidant mechanisms of this compound at the molecular level. mdpi.comresearchgate.netnih.govrsc.org

Density Functional Theory (DFT) for Antioxidant Activity: DFT calculations are used to study the primary antioxidant activity of this compound by modeling its reactions with various free radicals. mdpi.comresearchgate.net These studies have shown that at physiological pH, this compound is an effective scavenger of the methoxy (B1213986) radical (•OCH3) in both aqueous and lipidic environments, with reaction rates approaching the diffusion limit. mdpi.com Its reactivity towards hydroperoxyl (•OOH) and methylperoxyl (•OOCH3) radicals is more moderate in aqueous media. mdpi.com The primary mechanisms of radical scavenging identified include hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov DFT studies help to elucidate the preferred reaction pathways and the specific chemical groups on the this compound molecule responsible for its antioxidant capacity. mdpi.com

Spectroscopic methods are essential for characterizing the structural changes in proteins resulting from glycation and for analyzing the interaction between this compound and its targets.

UV-Visible Spectroscopy: This technique is used to monitor the formation of AGEs, which often exhibit characteristic absorbance peaks. For example, the glycation of human serum albumin (HSA) can lead to the appearance of a new peak around 360 nm, indicative of AGE formation. plos.org UV-Vis spectroscopy is also used to study the reaction between pyridoxal (B1214274) 5'-phosphate (PLP), a related vitamer, and proteins, where the formation of a Schiff base can be observed through specific absorbance maxima. researchgate.net

Fluorescence Spectroscopy: The formation of fluorescent AGEs can be monitored using their characteristic excitation and emission wavelengths. For instance, fluorogenic AGEs generated from the glycation of HSA can be detected with an excitation wavelength of 370 nm. plos.org

Mass Spectrometry: Electrospray ionization mass spectrometry is a powerful tool for identifying the specific adducts formed when this compound reacts with reactive carbonyl compounds. This technique has been used to characterize the products of reactions between this compound and glyoxal or glutaraldehyde. sc.edu Liquid chromatography-mass spectrometry has also been employed to quantify this compound adducts in biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of reaction products between this compound and reactive carbonyl species like 3-deoxyglucosone. nd.edu

The potential of this compound and its derivatives to inhibit various enzymes is explored through in vitro assays.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are targets for the treatment of neurodegenerative diseases. While research has focused on pyridoxine-based carbamate (B1207046) compounds as inhibitors of AChE and BChE, these studies establish the methodology for evaluating such inhibitory activity. nih.govscience.gov The inhibitory potential is typically quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Xanthine (B1682287) Oxidase: This enzyme is involved in the production of uric acid and reactive oxygen species. Inhibition of xanthine oxidase is a therapeutic strategy for gout and other conditions associated with hyperuricemia. The inhibitory activity of various compounds against xanthine oxidase is often evaluated in a dose-dependent manner. mdpi.comresearchgate.net

Spectroscopic Techniques for Protein Modification Analysis

In Vivo Animal Models

Animal models are indispensable for evaluating the efficacy and mechanisms of this compound in a complex physiological system. A variety of models have been employed to study its effects on conditions like diabetic complications, fibrosis, and inflammation.

Diabetic Models: Streptozotocin (B1681764) (STZ)-induced diabetic rats are a common model for studying diabetic complications. researchgate.net In these models, this compound treatment has been shown to inhibit the development of diabetic retinopathy, protecting against capillary dropout and limiting the accumulation of AGEs in the retinal vasculature. researchgate.net this compound has also demonstrated efficacy in mouse and rat models of diabetic nephropathy. nih.gov

Acute Kidney Injury (AKI) Models: A mouse model of ischemia-reperfusion AKI has been used to demonstrate the protective effects of this compound. In this model, this compound treatment reduced acute tubular injury, long-term post-injury fibrosis, and improved functional recovery. physiology.org This was associated with a reduction in renal oxidative damage. physiology.org

Sickle Cell Disease (SCD) Models: In mouse models of SCD, this compound has been shown to alleviate intravascular cell-cell aggregation. nih.gov Using intravital microscopy, studies have demonstrated that this compound reduces neutrophil adhesion to endothelial cells and mitigates neutrophil-platelet interactions in the microvessels of SCD mice. nih.gov

Aging Models: The effects of this compound on age-related vascular and cognitive decline have been investigated in old mice. Long-term treatment with this compound was found to ameliorate large artery stiffening and cerebral artery endothelial dysfunction. nih.gov